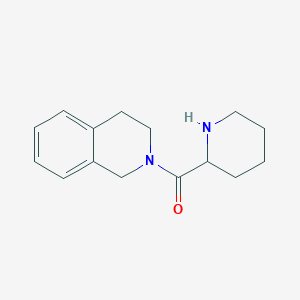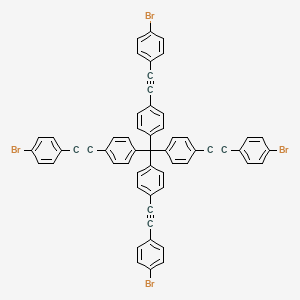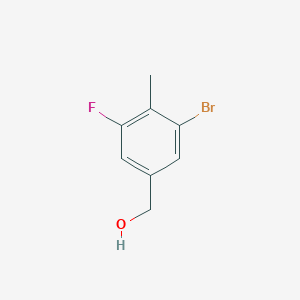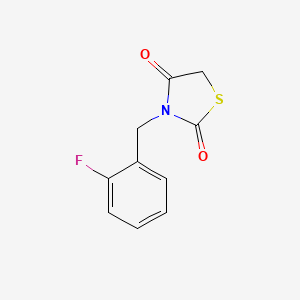
3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and piperidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Isoquinoline Ring: This can be achieved through Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Piperidine Ring Formation: This can be synthesized through cyclization reactions involving appropriate precursors.
Coupling of Isoquinoline and Piperidine Rings: This step may involve amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could lead to the formation of reduced isoquinoline or piperidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
3,4-Dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications, such as in the development of drugs for neurological disorders.
Industry: Use in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds like tetrahydroisoquinoline.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide.
Uniqueness
The uniqueness of 3,4-dihydroisoquinolin-2(1H)-yl(piperidin-2-yl)methanone lies in its specific structure, which combines the isoquinoline and piperidine rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H20N2O |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl(piperidin-2-yl)methanone |
InChI |
InChI=1S/C15H20N2O/c18-15(14-7-3-4-9-16-14)17-10-8-12-5-1-2-6-13(12)11-17/h1-2,5-6,14,16H,3-4,7-11H2 |
Clave InChI |
PRNKBGVHUOWBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C(=O)N2CCC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-fluorophenyl)sulfonyl]-N-methyl-N-phenylacetamide](/img/structure/B15155871.png)
![2-amino-3-{[2-(N-benzoyl-1-phenylformamido)-2-carboxyethyl]disulfanyl}propanoic acid](/img/structure/B15155879.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B15155886.png)
![{1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B15155893.png)
![4-methoxy-N-[1-(2-oxoazetidin-1-yl)cyclopentyl]benzamide](/img/structure/B15155911.png)

![N-{1-[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]-2,2-dimethylpropyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155920.png)





![lithium;9-[4-[3,4-dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B15155973.png)
![5-({4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B15155981.png)
